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Compound of Interest

Compound Name: ChaC2

Cat. No.: B1577521

An In-depth Technical Guide on the Structure and Function of the Yeast ChaC2 Homolog,
GCG1

This whitepaper provides a comprehensive technical overview of the crystal structure of the
Saccharomyces cerevisiae protein GCG1, a homolog of the human ChaC2 enzyme. As the first
solved structure for any member of the ChaC family of y-glutamylcyclotransferases, the GCG1
structure offers foundational insights into the mechanism of cytosolic glutathione degradation.
This document is intended for researchers, scientists, and drug development professionals
engaged in oncology, neurodegenerative disease, and cellular metabolism research, where
glutathione homeostasis is a critical factor.

Introduction: The ChaC Family and Glutathione
Homeostasis

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-
protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification,
and redox signaling. The intracellular concentration of GSH is tightly regulated by a balance of
synthesis and degradation. The ChaC family of enzymes represents a recently identified
cytosolic pathway for GSH degradation, distinct from the well-known extracellular degradation
by y-glutamyl transpeptidase (GGT).[1]

In higher eukaryotes, this family comprises two main isoforms: ChaC1l and ChaC2. ChaCl is
an inducible, highly efficient enzyme often upregulated under stress conditions, such as the
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unfolded protein response, and has pro-apoptotic functions.[1] In contrast, ChaC2 is
constitutively expressed and exhibits 10- to 20-fold lower catalytic efficiency, suggesting a
"housekeeping" role in the slow, basal turnover of cytosolic glutathione.[2][3] Lower eukaryotes,
including the yeast S. cerevisiae, possess a single ChaC homolog, GCGL1 (Yeast ChaC
homologue), which is functionally and sequentially more similar to the mammalian ChaC2.[2]

The determination of the GCG1 crystal structure provides the first atomic-level view of this
enzyme family, revealing a unique catalytic fold and offering a mechanistic framework for its
function in maintaining GSH homeostasis.[2][3]

Quantitative Data Presentation

The following tables summarize the key crystallographic and enzymatic kinetic data for GCG1
and its human homologs, facilitating a comparative analysis.

Table 1: Crystallographic Data for Yeast GCG1 (PDB ID:
5HWI)

This table presents the data collection and refinement statistics for the selenomethionine-
labeled GCGL1 crystal structure.
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Data Collection Value

PDB ID SHWI

Resolution (A) 1.75 (Reported at 1.34 A in literature[2])
Space Group P12:1

Unit Cell (a, b, c; A) 38.90, 43.10, 62.40

Unit Cell (a, B, y; °) 90.00, 99.40, 90.00

Refinement Statistics

R-work 0.168
R-free 0.210
No. of non-hydrogen atoms 1991
Avg. B-factor (A2) 22.10
RMSD (bonds; A) 0.011
RMSD (angles; °) 1.19

Data sourced from the RCSB Protein Data Bank
entry 5SHWI.[2]

Table 2: Comparative Enzyme Kinetics of ChaC
Homologs

This table compares the Michaelis-Menten kinetic parameters for the degradation of
glutathione by yeast GCG1 and human ChaC1 and ChaCz2.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5241738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5241738/
https://www.benchchem.com/product/b1577521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Catalytic
: _ Efficiency
Enzyme Organism Km (mM) kcat (min-1)
(kcat/Km; M-1s-
1)
hChaC1 Homo sapiens 22+04 225.2+15.0 1706
hChaC2 Homo sapiens 3.7+04 159+1.0 72
Saccharomyces
GCG1 (yChaC) o 28+05 19.2+0.9 114
cerevisiae

Kinetic data for
hChaC1 and
hChaCz2 are from
Kaur, A., et al.
(2017).[2][3]
Kinetic data for
GCGl is from
Kumar, A., et al.
(2012).

The data clearly illustrates that GCG1 has a low catalytic efficiency, similar to human ChaC2,
and significantly lower than the highly active ChaC1. This supports its proposed role in
constitutive, slow GSH turnover.

Experimental Protocols

The following sections detail the methodologies employed for the structural and functional
characterization of yeast GCG1.

Gene Cloning, Protein Expression, and Purification

The open reading frame of the Saccharomyces cerevisiae GCGL1 gene (also known as
YER163c) was cloned into an Escherichia coli expression vector, typically a pET series vector,
containing an N-terminal Hexa-histidine (6x-His) tag to facilitate purification.

o Expression: The plasmid was transformed into an E. coli expression strain, such as
BL21(DE3). Cells were grown in Luria-Bertani (LB) medium at 37°C to an ODeoo of 0.6-0.8.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5241738/
https://www.researchgate.net/publication/311362295_ChaC2_An_Enzyme_for_Slow_Turnover_of_Cytosolic_Glutathione
https://www.benchchem.com/product/b1577521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protein expression was induced by the addition of isopropyl 3-D-1-thiogalactopyranoside
(IPTG) to a final concentration of 0.5-1.0 mM, followed by incubation at a reduced
temperature (e.g., 18-25°C) for 12-16 hours to enhance protein solubility.

o Lysis: Cells were harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM
Tris-HCI pH 8.0, 300 mM NacCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or
high-pressure homogenization.

« Affinity Chromatography: The cleared lysate was loaded onto a Ni-NTA (Nickel-Nitriloacetic
Acid) affinity column. The column was washed with a buffer containing a low concentration of
imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged GCG1
protein was then eluted using a high concentration of imidazole (e.g., 250-300 mM).

o Size-Exclusion Chromatography: The eluted protein was further purified by size-exclusion
chromatography (gel filtration) using a column (e.g., Superdex 75) pre-equilibrated with a
final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NacCl). This step removes
aggregates and ensures a homogenous protein preparation. Protein purity was assessed by
SDS-PAGE.

Protein Crystallization

The purified GCGL1 protein was concentrated to approximately 10-15 mg/mL. Crystallization
was achieved using the hanging-drop vapor diffusion method.

e Setup: A 1-2 pL drop, containing a 1:1 ratio of the concentrated protein solution and a
reservoir solution, was equilibrated against 500 L of the reservoir solution at a constant
temperature (e.g., 20°C).

e Condition: Crystals of GCG1 were grown from conditions containing a high molecular weight
polyethylene glycol (PEG) as the precipitant. A typical condition would be 0.1 M Tris-HCI pH
8.5, and 20-25% (w/v) PEG 3350.

» Crystal Harvesting: Crystals appeared within several days to a week. For data collection,
crystals were harvested and flash-cooled in liquid nitrogen, using a cryoprotectant solution
(typically the reservoir solution supplemented with 20-25% glycerol) to prevent ice formation.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

X-ray Diffraction Data Collection and Structure
Determination

Data Collection: A complete X-ray diffraction dataset was collected from a single frozen
crystal at a synchrotron radiation source. The diffraction data were indexed, integrated, and
scaled using software packages like HKL2000 or XDS.

Phase Determination: Initial attempts to solve the structure by molecular replacement using
available homologs failed.[2] The structure was therefore determined using the Single-
wavelength Anomalous Dispersion (SAD) method, utilizing data collected from
selenomethionine-labeled GCG1 protein crystals.

Model Building and Refinement: An initial model was built into the electron density map using
programs like Coot. The model was then refined using crystallographic refinement software
such as Phenix or Refmac5. This iterative process involves adjustments to the atomic
coordinates to improve the fit between the model and the experimental diffraction data,
monitored by the R-work and R-free values. Water molecules were added, and the final
model was validated for geometric correctness.

Enzyme Kinetics Assay

The y-glutamylcyclotransferase activity of GCG1 was measured by quantifying the formation of

the product 5-oxoproline over time.

Reaction Mixture: The assay was performed in a reaction buffer (e.g., 100 mM Tris-HCI, pH
8.0) containing a known concentration of purified GCG1 enzyme and varying concentrations
of the substrate, glutathione.

Incubation: The reaction was incubated at 37°C for a defined period and then terminated,
typically by the addition of an acid (e.g., perchloric acid) or by heat inactivation.

Product Quantification: The reaction mixture was analyzed by High-Performance Liquid
Chromatography (HPLC) on a C18 reverse-phase column to separate and quantify the 5-
oxoproline product.

Data Analysis: The initial reaction velocities were plotted against the substrate
concentrations, and the data were fitted to the Michaelis-Menten equation to determine the
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kinetic parameters Km and kcat.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to
GCGL1.
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Caption: Experimental workflow for GCG1 structure determination.
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Caption: The cytosolic glutathione degradation pathway mediated by GCG1/ChaC2.
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GCG1 Active Site

Step 1: Substrate Binding

Glutathione (GSH) enters the active site.
The y-glutamyl moiety is positioned near the catalytic glutamate residue.

ntramolecular
cyclization

Step 2: Nucleophilic Attack

The a-amine of the glutamate residue of GSH acts as a nucleophile,
It attacks its own y-carbonyl carbon.

atalysis

Step 3: Intermediate Formation

A tetrahedral intermediate is formed.
A conserved catalytic glutamate residue likely acts as a general acid-base catalys

—

ond Cleavage

Step 4: Product Release

The peptide bond is cleaved, releasing the Cys-Gly dipeptide.
The cyclized 5-oxoproline is subsequently released, regenerating the free enzym
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Proposed Catalytic Mechanism of GCG1

Click to download full resolution via product page
Caption: Proposed reaction mechanism for GCG1-mediated glutathione degradation.

Conclusion and Future Directions

The 1.34 A crystal structure of the yeast ChaC2 homolog, GCG1, provides the first high-
resolution structural blueprint for the ChaC family of y-glutamylcyclotransferases.[2] The
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structure, combined with kinetic data, confirms that GCG1 and its human ortholog ChaC2 are
low-efficiency enzymes responsible for the basal turnover of cytosolic glutathione.[2][3] This
function is critical for maintaining redox balance and supplying amino acids for cellular
processes.

The detailed structural and mechanistic understanding of GCG1/ChaC2 opens new avenues
for therapeutic intervention. Given the role of glutathione metabolism in cancer cell survival and
chemoresistance, the development of specific inhibitors targeting ChaC enzymes could
represent a novel strategy in oncology. Furthermore, dysregulation of glutathione homeostasis
is implicated in numerous neurodegenerative diseases, suggesting that modulation of ChaC2
activity could have therapeutic potential in these contexts as well. This foundational structural
work on GCG1 will undoubtedly accelerate the rational design of chemical probes and potential
drug candidates targeting this important cytosolic pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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